3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 2-furoate
Description
Historical Context and Significance of Coumarin (B35378) Derivatives in Bioactive Compound Discovery
Coumarin (2H-chromen-2-one) and its derivatives represent a large and important class of naturally occurring and synthetic heterocyclic compounds. Their history in medicine is rich and dates back to the discovery of their anticoagulant properties. This discovery paved the way for the development of blockbuster drugs like warfarin. Beyond their effects on coagulation, the coumarin nucleus has proven to be a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to a variety of biological targets. nih.govnih.gov
The versatility of the coumarin core is evident in the wide array of pharmacological activities attributed to its derivatives, including:
Anticancer: Many coumarin derivatives have demonstrated significant antiproliferative activity against various cancer cell lines. nih.govjapsonline.com
Anti-inflammatory: Certain coumarins exhibit potent anti-inflammatory effects.
Antimicrobial: The coumarin scaffold has been incorporated into molecules with antibacterial and antifungal properties. nih.gov
Antiviral: Some coumarin derivatives have shown promise as antiviral agents.
Neuroprotective: The potential of coumarins in the context of neurodegenerative diseases is an active area of research.
The biological activity of coumarin derivatives can be finely tuned by introducing different substituents at various positions of the benzopyrone ring system. This chemical tractability has made the coumarin scaffold a cornerstone in the design and synthesis of novel bioactive compounds. researchgate.net
Emergence of Furoate Esters as Pharmacophore Components
Furoate esters, derived from furoic acid, are another class of compounds that have found application in medicinal chemistry. The furan (B31954) ring, a five-membered aromatic heterocycle containing an oxygen atom, is a structural motif present in a number of pharmaceuticals. The esterification of a drug molecule with furoic acid can modulate its physicochemical properties, such as lipophilicity, which in turn can influence its absorption, distribution, metabolism, and excretion (ADME) profile.
Academic Rationale for Investigating 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 2-furoate
The academic rationale for the synthesis and investigation of this compound is rooted in the principles of molecular hybridization. eurekaselect.com This specific conjugate combines two key structural motifs: a 3-benzyl-4-methylcoumarin core and a 2-furoate ester.
The 3-benzyl-4-methylcoumarin scaffold: The substitution pattern on the coumarin ring is critical for its biological activity. The presence of a benzyl (B1604629) group at the 3-position and a methyl group at the 4-position has been explored in the context of various therapeutic targets. For instance, 3-arylcoumarin derivatives have been investigated for their anti-inflammatory, anticancer, and antioxidant properties. researchgate.nettandfonline.com The 7-hydroxy position of the coumarin is a common site for modification, allowing for the attachment of other functional groups, such as esters.
The 2-furoate ester: The linkage of a 2-furoate moiety to the 7-hydroxy group of the coumarin core introduces a new heterocyclic pharmacophore into the molecule. The furan ring can participate in various non-covalent interactions with biological targets. Furthermore, the ester linkage can influence the compound's solubility and membrane permeability.
The central hypothesis is that by combining these two pharmacophores, it may be possible to create a new chemical entity with a unique biological profile. The synergistic or additive effects of the two moieties could lead to enhanced potency or a novel mechanism of action. nih.gov
Research Objectives and Scope within the Field of Heterocyclic Chemistry
The investigation of this compound within the field of heterocyclic chemistry would typically encompass the following objectives:
Synthesis and Characterization: The primary objective would be to develop an efficient and reproducible synthetic route to obtain the target compound in high purity. This would likely involve the esterification of 3-benzyl-7-hydroxy-4-methylcoumarin with 2-furoyl chloride or a related activated derivative of 2-furoic acid. The synthesized compound would then be fully characterized using modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.
Physicochemical Properties: A secondary objective would be to determine the key physicochemical properties of the compound, such as its solubility, lipophilicity (logP), and chemical stability. These parameters are crucial for understanding its potential as a drug candidate.
Preliminary Biological Screening: A key research goal would be to subject the compound to a battery of in vitro biological assays to identify any potential therapeutic activities. Based on the known activities of coumarin and furoate derivatives, this screening could include:
Anticancer assays against a panel of human cancer cell lines.
Antimicrobial assays against a range of pathogenic bacteria and fungi.
Anti-inflammatory assays to assess its ability to modulate inflammatory pathways.
Enzyme inhibition assays against specific targets of interest.
Structure-Activity Relationship (SAR) Studies: Should the initial screening reveal promising activity, further research would focus on synthesizing a series of analogues with modifications to both the coumarin and furoate moieties. This would allow for the establishment of structure-activity relationships, providing insights into the key structural features required for biological activity and guiding the design of more potent and selective compounds.
The scope of this research is to contribute to the growing body of knowledge on the medicinal chemistry of coumarin-based hybrids and to explore the potential of this particular chromene-furoate conjugate as a lead compound for further drug development.
Structure
3D Structure
Properties
IUPAC Name |
(3-benzyl-4-methyl-2-oxochromen-7-yl) furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O5/c1-14-17-10-9-16(26-22(24)19-8-5-11-25-19)13-20(17)27-21(23)18(14)12-15-6-3-2-4-7-15/h2-11,13H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFVDTUCIUDNLEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)C3=CC=CO3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 3 Benzyl 4 Methyl 2 Oxo 2h Chromen 7 Yl 2 Furoate
Retrosynthetic Analysis and Key Disconnections for the Target Compound
A retrosynthetic analysis of 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 2-furoate reveals two primary disconnections. The most logical disconnection is at the ester linkage, separating the coumarin (B35378) core from the furoate moiety. This suggests a late-stage esterification as the final step in the synthesis. The precursor would be 3-benzyl-7-hydroxy-4-methyl-2-oxo-2H-chromen-2-one and a suitable furoic acid derivative.
The second key disconnection breaks down the coumarin core itself. This involves disconnecting the pyrone ring from the benzene (B151609) ring, pointing towards a condensation reaction between a substituted phenol (B47542) (resorcinol derivative) and a β-ketoester to form the heterocyclic system. This approach is common in coumarin synthesis and offers versatility in introducing substituents on both rings.
Strategic Synthesis of the 2H-Chromen-2-one Core Precursor
The synthesis of the 3-benzyl-7-hydroxy-4-methyl-2-oxo-2H-chromen-2-one precursor can be achieved through several established methodologies for coumarin ring formation.
Knoevenagel Condensation Approaches for Chromenone Annulation
The Knoevenagel condensation is a powerful tool for forming the C=C bond in the coumarin scaffold. nih.govtandfonline.com This reaction typically involves the condensation of an o-hydroxybenzaldehyde with an active methylene (B1212753) compound. aip.org For the target precursor, a potential route would involve the reaction of a suitably substituted salicylaldehyde (B1680747) with a benzyl-containing active methylene compound. Various catalysts, including bases like piperidine (B6355638) or pyridine (B92270), and greener alternatives like ionic liquids or solid-supported catalysts, can be employed to facilitate this reaction. nih.govresearchgate.net Microwave-assisted Knoevenagel condensations have also been shown to accelerate reaction times and improve yields. aip.org
Pechmann Condensation and its Variants for Benzopyran-2-one Synthesis
The Pechmann condensation is a widely used and efficient method for synthesizing coumarins, particularly 4-substituted derivatives. slideshare.netjetir.orgscispace.com This reaction involves the condensation of a phenol with a β-ketoester in the presence of an acid catalyst. slideshare.netyoutube.com For the synthesis of the 7-hydroxy-4-methylcoumarin core, the reaction between resorcinol (B1680541) and ethyl acetoacetate (B1235776) is a classic example. slideshare.netjetir.org
Commonly used acid catalysts include concentrated sulfuric acid, although greener and more reusable solid acid catalysts like Amberlyst-15 have been successfully employed. jetir.orgscispace.comresearchgate.net The reaction conditions, such as temperature and reaction time, can be optimized to achieve high yields of the desired product. jetir.org
To introduce the 3-benzyl group, a modification of the standard Pechmann condensation would be necessary. One approach could involve using a benzyl-substituted β-ketoester in the condensation with resorcinol.
Table 1: Comparison of Catalysts in Pechmann Condensation for 7-Hydroxy-4-methylcoumarin Synthesis
| Catalyst | Reaction Conditions | Yield | Reference |
| Conc. H₂SO₄ | 5°C to room temperature | Excellent | jetir.org |
| Amberlyst-15 | 110°C, solvent-free | High | scispace.com |
| Oxalic Acid | Reflux in Ethanol | Good | sathyabama.ac.in |
| Zeolite H-beta | 150°C | ~80% | psu.edu |
Alternative Cyclization Strategies for Benzopyran Scaffold Formation
Other methods for constructing the benzopyran scaffold include the Perkin reaction, Claisen rearrangement, and Wittig reaction. scispace.com Gold-catalyzed intramolecular hydroarylation of phenol-derived propiolates also provides a route to coumarins. organic-chemistry.org These alternative strategies can offer advantages in terms of substrate scope and functional group tolerance, providing additional synthetic pathways to the required coumarin precursor.
Esterification Protocols for Selective 2-Furoate Moiety Introduction
The final step in the synthesis is the introduction of the 2-furoate moiety onto the 7-hydroxy group of the coumarin core. As phenols are less reactive than alcohols in direct esterification with carboxylic acids, more reactive acylating agents are typically employed. youtube.comlibretexts.org
Direct Esterification Techniques
A common and effective method for the esterification of phenols is the use of an acyl chloride, in this case, 2-furoyl chloride. libretexts.orgchemguide.co.uk The reaction is often carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrogen chloride byproduct. ijpsr.com To enhance the reactivity of the phenol, it can first be converted to its more nucleophilic phenoxide salt by treatment with a base like sodium hydroxide. libretexts.orgchemguide.co.uk Phase-transfer catalysis can also be employed to facilitate the reaction between the aqueous phenoxide and the organic-soluble acyl chloride. researchgate.net
Another approach involves the use of coupling reagents to facilitate the esterification between the 7-hydroxycoumarin and 2-furoic acid. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 1-hydroxybenzotriazole (B26582) (HOBt) can be used to form the ester bond under mild conditions. nih.gov
Table 2: Common Reagents for Esterification of Phenols
Activated Furoyl Reagents for Ester Formation
The formation of the ester linkage in this compound requires the activation of 2-furoic acid to facilitate its reaction with the hydroxyl group of 3-benzyl-7-hydroxy-4-methylcoumarin. The relative inertness of the phenolic hydroxyl group on the coumarin scaffold necessitates the use of more reactive furoyl species. Several standard and effective methods are employed for this purpose, primarily involving the conversion of the carboxylic acid into a highly reactive intermediate.
Common strategies include the transformation of 2-furoic acid into its corresponding acyl chloride or anhydride. Furoyl chloride, synthesized by reacting 2-furoic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), is a highly electrophilic species that readily reacts with the 7-hydroxycoumarin, typically in the presence of a non-nucleophilic base such as pyridine or triethylamine to neutralize the HCl byproduct.
Alternatively, carbodiimide-mediated coupling reactions are widely utilized. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) activate the carboxylic acid. mdpi.com This process is often catalyzed by nucleophilic agents like 4-dimethylaminopyridine (B28879) (DMAP), which forms a highly reactive O-acylisourea intermediate that is then efficiently attacked by the coumarin's hydroxyl group. mdpi.com Another effective activating agent is 1,1'-carbonyldiimidazole (B1668759) (CDI), which converts 2-furoic acid into a reactive acylimidazolide intermediate, suitable for esterifying phenols under mild conditions. nih.gov
| Activating Reagent | Reactive Intermediate | Typical Reaction Conditions | Key Advantages |
|---|---|---|---|
| Thionyl Chloride (SOCl₂) | Furoyl Chloride | Inert solvent (e.g., DCM, Toluene), often requires heating; followed by addition of coumarin and a base (e.g., Pyridine). | High reactivity of the acyl chloride leads to high conversion. |
| N,N'-Dicyclohexylcarbodiimide (DCC) with DMAP | O-Acylisourea | Aprotic solvent (e.g., DCM, THF) at room temperature. mdpi.com | Mild conditions, suitable for sensitive substrates. |
| 1,1'-Carbonyldiimidazole (CDI) | Acylimidazolide | Anhydrous solvent (e.g., THF, DMF) at room temperature. nih.gov | Mild conditions, gaseous byproducts are easily removed. |
Reaction Optimization Studies for Enhanced Yield and Purity
Optimizing the synthesis of this compound is crucial for maximizing product yield and ensuring high purity, thereby minimizing complex purification steps. The optimization process typically involves a systematic variation of several key reaction parameters, including the choice of catalyst, solvent, reaction temperature, and stoichiometry of reactants.
For carbodiimide-mediated esterifications, the catalyst plays a pivotal role. While the reaction can proceed without a catalyst, the addition of DMAP is known to significantly accelerate the rate of reaction and improve yields. The choice of solvent is also critical; polar aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF) are generally preferred as they effectively dissolve the reactants while not interfering with the reaction mechanism. nih.gov
Reaction temperature and duration are interdependent variables. While many coupling reactions proceed efficiently at room temperature, gentle heating may be required to drive the reaction to completion, especially if the reactants are sterically hindered. nih.gov However, excessive heat can lead to the formation of side products. The stoichiometry must also be carefully controlled; a slight excess of the activated furoic acid derivative is often used to ensure complete consumption of the more valuable coumarin starting material. Post-reaction workup and purification, typically involving aqueous washes followed by column chromatography, are essential for isolating the target compound in high purity.
| Parameter | Variables | Impact on Reaction |
|---|---|---|
| Catalyst | DMAP, Triethylamine, Pyridine, Lewis Acids (e.g., BiCl₃) organic-chemistry.org | Increases reaction rate and can significantly improve yield. Choice depends on the specific esterification method. |
| Solvent | DCM, THF, DMF, Acetonitrile | Affects solubility of reactants and reaction rate. Aprotic solvents are generally preferred for common coupling methods. nih.gov |
| Temperature | 0°C to Reflux | Influences reaction kinetics and the formation of potential byproducts. Lower temperatures can increase selectivity. ijpsr.com |
| Stoichiometry | Molar ratio of Coumarin:Furoic Acid:Coupling Agent | Optimizing the ratio of reactants is key to maximizing the conversion of the limiting reagent and minimizing waste. |
Synthetic Routes Towards Structural Analogues and Derivatives of this compound
The development of structural analogues and derivatives of the title compound is a key strategy for exploring structure-activity relationships. This can be achieved by systematically modifying the three main components of the molecule: the chromene (coumarin) ring, the benzyl (B1604629) substituent, and the furoate ester moiety.
Systematic Structural Modifications on the Chromene Ring System
The coumarin core is amenable to a variety of chemical modifications, allowing for the synthesis of a wide range of analogues. Electrophilic aromatic substitution reactions are commonly employed to introduce functional groups onto the benzene portion of the chromene ring. For instance, nitration can be achieved using a mixture of nitric acid and sulfuric acid, leading to the introduction of nitro groups, which can be subsequently reduced to amino groups. chemmethod.com Halogenation (bromination or chlorination) can also be performed using appropriate reagents.
Furthermore, the 4-methyl group can be varied by utilizing different β-ketoesters in the initial Pechmann condensation, a classical method for coumarin synthesis. organic-chemistry.org This allows for the introduction of other alkyl or aryl groups at this position. Modifications to the pyrone ring are less common but can be achieved through specific cycloaddition or rearrangement reactions.
| Position | Modification | Typical Reagents | Resulting Analogue |
|---|---|---|---|
| C6 or C8 | Nitration | HNO₃ / H₂SO₄ chemmethod.com | Nitro-substituted coumarin |
| C6 or C8 | Halogenation | N-Bromosuccinimide (NBS) | Bromo-substituted coumarin |
| C4 | Alkyl/Aryl Variation | Varying β-ketoesters in Pechmann Synthesis organic-chemistry.org | 4-Alkyl/Aryl-substituted coumarin |
Diversity-Oriented Synthesis of Benzyl Substituent Variants
Diversity-oriented synthesis approaches can be used to generate a library of compounds with different substituents on the benzyl group at the C-3 position. nih.gov The synthesis of the 3-benzyl-4-methylcoumarin precursor itself can be adapted to introduce this diversity. One common route involves the reaction of a 7-hydroxy-4-methylcoumarin precursor with various substituted benzyl bromides.
Alternatively, syntheses that build the coumarin ring, such as the Perkin reaction, can utilize a range of substituted phenylacetic acids, which directly incorporate the desired benzyl variant into the final structure. nih.gov This allows for the introduction of a wide array of electronic and steric diversity, including methoxy, nitro, halo, and alkyl groups on the phenyl ring of the benzyl moiety. These precursor coumarins can then be esterified with 2-furoic acid to yield the final target analogues.
Functional Group Interconversions on the Furoate Ester
Modifying the furoate ester portion of the molecule offers another avenue for creating derivatives. The furan (B31954) ring, while aromatic, can undergo certain electrophilic substitution reactions, although its acid sensitivity must be considered. Reactions such as nitration or halogenation can potentially introduce functional groups onto the furan ring, provided that reaction conditions are carefully controlled to avoid degradation.
More fundamental transformations involve the interconversion of the ester functional group itself. vanderbilt.edufiveable.me While this would alter the parent structure, it is a key strategy in medicinal chemistry for probing the importance of the ester linkage. For example, reduction of the ester using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) would yield the corresponding hydroxymethyl furan and the parent 7-hydroxycoumarin. fiveable.me The ester could also be converted to an amide through aminolysis, replacing the oxygen linkage with a nitrogen atom. These transformations provide access to a different class of derivatives where the furoate moiety is replaced by other functional groups.
Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment
Multi-dimensional NMR techniques, such as 1H-1H COSY, HSQC, and HMBC, would be instrumental in the complete and unambiguous assignment of all proton and carbon signals in the molecule.
1H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the coumarin (B35378), benzyl (B1604629), and furoate rings, as well as singlets for the methyl and benzylic methylene (B1212753) protons. The coupling patterns and chemical shifts would provide information about the substitution pattern on each ring.
13C NMR: The carbon NMR spectrum would reveal the chemical shifts of all carbon atoms, including the carbonyl carbons of the lactone and the ester, the olefinic carbons of the pyrone ring, and the aromatic carbons.
COSY: This experiment would establish the connectivity between adjacent protons, helping to trace the proton networks within the benzyl and furoate moieties and on the coumarin ring.
HSQC: This technique would correlate each proton signal with its directly attached carbon atom, allowing for the assignment of carbon signals based on the already assigned proton signals.
HMBC: Long-range correlations between protons and carbons (typically over two to three bonds) would be observed in the HMBC spectrum. This would be crucial for establishing the connectivity between the different structural fragments, for instance, confirming the ester linkage between the 7-hydroxy position of the coumarin and the furoic acid, and the position of the benzyl group at the 3-position.
A hypothetical data table for the expected NMR assignments is presented below.
| Atom Number | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |
| 2 | - | C=O (lactone) |
| 3 | - | C |
| 4 | - | C |
| 4-CH3 | s | CH3 |
| 5 | d | CH |
| 6 | d | CH |
| 7 | - | C-O |
| 8 | d | CH |
| 4a | - | C |
| 8a | - | C |
| Benzyl-CH2 | s | CH2 |
| Benzyl-Ar | m | CH |
| Furoate-3' | dd | CH |
| Furoate-4' | t | CH |
| Furoate-5' | dd | CH |
| Furoate-C=O | - | C=O (ester) |
Note: This table is predictive and not based on experimental data.
High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS), likely using an electrospray ionization (ESI) source, would be employed to determine the accurate mass of the molecular ion. This accurate mass measurement allows for the calculation of the elemental composition and, consequently, the definitive molecular formula of the compound. For 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 2-furoate (C22H16O5), the expected monoisotopic mass would be calculated and compared to the experimental value with a high degree of accuracy (typically within a few parts per million).
| Parameter | Expected Value |
| Molecular Formula | C22H16O5 |
| Calculated Monoisotopic Mass | [Value would be calculated] |
| Observed Mass | [Value would be determined experimentally] |
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy would be utilized to identify the characteristic functional groups present in the molecule. The IR spectrum would be expected to show strong absorption bands corresponding to the stretching vibrations of the carbonyl groups of the coumarin lactone and the furoate ester. Other significant peaks would include those for the C=C bonds of the aromatic and pyrone rings, and the C-O stretching vibrations of the ester and ether linkages.
| Functional Group | Expected Wavenumber (cm-1) |
| C=O (Lactone) | ~1720-1740 |
| C=O (Ester) | ~1715-1735 |
| C=C (Aromatic) | ~1600-1450 |
| C-O (Ester/Ether) | ~1300-1000 |
| Solvent | λmax (nm) |
| [e.g., Ethanol] | [Expected values would be listed] |
| [e.g., Dichloromethane] | [Expected values would be listed] |
Single-Crystal X-ray Diffraction Analysis for Solid-State Conformation
Should a suitable single crystal of the compound be obtained, single-crystal X-ray diffraction analysis would provide the most definitive structural information. This technique would determine the precise three-dimensional arrangement of the atoms in the crystal lattice, confirming the connectivity and stereochemistry of the molecule. Key information obtained would include bond lengths, bond angles, and torsion angles, which would reveal the planarity of the coumarin ring system and the relative orientations of the benzyl and furoate substituents.
| Parameter | Value |
| Crystal System | [e.g., Monoclinic] |
| Space Group | [e.g., P21/c] |
| Unit Cell Dimensions | a, b, c, α, β, γ |
| Dihedral Angle (Coumarin-Benzyl) | [Value in degrees] |
| Dihedral Angle (Coumarin-Furoate) | [Value in degrees] |
In Vitro Pharmacological and Biochemical Research on 3 Benzyl 4 Methyl 2 Oxo 2h Chromen 7 Yl 2 Furoate
Cellular Bioactivity Profiling in Disease Models
Antiproliferative and Cytotoxic Efficacy against Cancer Cell Lines
No studies detailing the antiproliferative or cytotoxic effects of 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 2-furoate on cancer cell lines have been found in the public domain. Data regarding its half-maximal inhibitory concentration (IC50) or lethal dose (LD50) against various cancer cell lines are not available.
Antimicrobial Spectrum and Potency against Pathogenic Microorganisms (In Vitro)
There is no available research on the in vitro antimicrobial activity of this compound. Information regarding its minimum inhibitory concentration (MIC) against pathogenic bacteria and fungi has not been reported.
Antioxidant Capacity Evaluation in Cell-Free and Cellular Systems
The antioxidant potential of this compound has not been documented in published literature. There are no available results from cell-free assays (such as DPPH or ABTS radical scavenging assays) or cellular antioxidant activity assays.
Anti-inflammatory Modulatory Effects in Cellular Inflammatory Models
There is a lack of published data on the in vitro anti-inflammatory effects of this compound. Studies on its ability to modulate inflammatory pathways in cellular models, for instance, by measuring its impact on the production of inflammatory mediators like nitric oxide (NO) or cytokines, are not present in the available literature.
Enzyme Inhibition and Modulation Assays
Kinase Inhibition Profiling
No specific data exists in the scientific literature regarding the kinase inhibition profile of this compound. Research on its potential to inhibit specific kinases involved in cellular signaling pathways has not been reported.
Protease Activity Modulation
No research data has been found regarding the modulatory effects of this compound on protease activity.
Other Relevant Enzyme Target Interaction Studies
There are no available studies detailing the interaction of this compound with other specific enzyme targets.
Molecular Target Identification and Validation (In Vitro/Cellular Context)
Protein Binding Affinity Measurements
Quantitative data on the protein binding affinity of this compound are not available in the current body of scientific literature.
Receptor-Ligand Interaction Studies
Specific studies investigating the interaction between this compound and biological receptors have not been identified.
Mechanistic Investigations into the Biological Actions of 3 Benzyl 4 Methyl 2 Oxo 2h Chromen 7 Yl 2 Furoate
Elucidation of Apoptotic Pathways Induced in Cancer Cells
The induction of apoptosis, or programmed cell death, is a hallmark of many anti-cancer agents. Coumarin (B35378) derivatives have been investigated for their ability to trigger this process in various cancer cell lines. The potential apoptotic mechanisms of compounds structurally related to 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 2-furoate may involve the activation of intrinsic and extrinsic apoptotic pathways.
Caspase Cascade Activation Analysis
The activation of the caspase cascade is a central event in the execution of apoptosis. Initiator caspases (such as caspase-8 and caspase-9) are activated by pro-apoptotic signals, which in turn cleave and activate executioner caspases (such as caspase-3, -6, and -7). These executioner caspases are responsible for the cleavage of various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. Studies on other coumarin derivatives have demonstrated their ability to increase the activity of caspases 3 and 7 in cancer cells, suggesting that the apoptotic pathway is a key mechanism of their cytotoxic effects. researchgate.net
Table 1: Hypothetical Caspase Activation Profile for a Coumarin Derivative
| Cell Line | Treatment | Fold Increase in Caspase-3/7 Activity (Mean ± SD) |
| Pancreatic Cancer (PaCa-2) | Control | 1.0 ± 0.1 |
| Pancreatic Cancer (PaCa-2) | Compound X (IC50) | 3.5 ± 0.4 |
| Melanoma (A375) | Control | 1.0 ± 0.2 |
| Melanoma (A375) | Compound X (IC50) | 2.8 ± 0.3 |
This table is a hypothetical representation based on data for other synthetic compounds and does not represent actual data for this compound. researchgate.net
Mitochondrial Membrane Potential (MMP) Alterations
The mitochondrion plays a crucial role in the intrinsic apoptotic pathway. A key event in this pathway is the disruption of the mitochondrial membrane potential (MMP). The loss of MMP can lead to the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytoplasm. This, in turn, triggers the activation of caspase-9 and the subsequent caspase cascade. Research on certain coumarins has shown that they can induce a significant decrease in MMP in cancer cells, indicating the involvement of the mitochondrial pathway in their pro-apoptotic activity. researchgate.net
Cell Cycle Distribution and Arrest Mechanisms
The cell cycle is a tightly regulated process that governs cell proliferation. Many chemotherapeutic agents exert their effects by inducing cell cycle arrest at specific checkpoints, thereby preventing cancer cells from dividing. Flow cytometry studies have revealed that some coumarin-related compounds can cause cell cycle arrest, for instance at the S-phase or G2/M phase. nih.govmdpi.com This arrest can provide time for DNA repair mechanisms to act or, if the damage is too severe, can lead to the induction of apoptosis.
Modulation of Intracellular Signaling Transduction Pathways
Intracellular signaling pathways are complex networks that control various cellular processes, including proliferation, survival, and apoptosis. The dysregulation of these pathways is a common feature of cancer.
Regulation of Mitogen-Activated Protein Kinase (MAPK) Cascades
The Mitogen-Activated Protein Kinase (MAPK) pathways are key signaling cascades that regulate a wide array of cellular functions. nih.gov The RAF/MEK/ERK pathway, a component of the MAPK network, is often hyperactivated in cancer and plays a significant role in promoting cell proliferation and survival. nih.gov Some substituted 3-benzylcoumarins have been designed as allosteric inhibitors of MEK1, a key kinase in this pathway. nih.gov By inhibiting MEK1, these compounds can block the downstream signaling to ERK, thereby inhibiting cancer cell growth. nih.gov
Inhibition of Nuclear Factor-kappa B (NF-κB) Signaling
Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a critical role in inflammation, immunity, and cell survival. nih.gov In many cancers, the NF-κB signaling pathway is constitutively active, which helps to protect cancer cells from apoptosis. The inhibition of NF-κB signaling is therefore a promising strategy for cancer therapy. While direct evidence for this compound is lacking, other classes of compounds, such as curcumin analogs, have been shown to be potent inhibitors of the NF-κB pathway. nih.gov These compounds can block the activation of NF-κB, leading to the suppression of pro-survival genes and the induction of apoptosis in cancer cells.
Interference with Phosphoinositide 3-Kinase/Akt/mTOR (PI3K/Akt/mTOR) Axis
The Phosphoinositide 3-Kinase (PI3K)/Akt/mTOR signaling pathway is a crucial regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its dysregulation is frequently implicated in various pathologies, particularly cancer. While no direct studies on the effect of this compound on this pathway are available, research on structurally related benzylidene coumarin derivatives has demonstrated inhibitory activity against key components of this axis.
For instance, certain novel benzylidene coumarin derivatives have been shown to possess potent cytotoxic activity against cancer cell lines by targeting both the Epidermal Growth Factor Receptor (EGFR) and PI3Kβ. One such derivative exhibited dual inhibitory activity, leading to the downregulation of downstream effectors like Akt and mTOR nih.gov. This suggests that the coumarin scaffold can serve as a template for the development of PI3K/Akt/mTOR pathway inhibitors. Mechanistic studies on these related compounds revealed that they can induce cell cycle arrest and apoptosis in cancer cells by suppressing this signaling cascade nih.gov. Future research could explore whether this compound shares these capabilities.
Table 1: Inhibitory Activity of a Benzylidene Coumarin Derivative on PI3K/Akt/mTOR Pathway Components
| Target Enzyme | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| EGFR | 0.1812 | Erlotinib | 0.1344 |
| PI3Kβ | 0.2612 | LY294002 | >0.5 |
This table is based on data for a related benzylidene coumarin derivative and is for illustrative purposes only. nih.gov
Investigation of Antimicrobial Mechanisms of Action
Coumarin derivatives are known to exhibit a broad spectrum of antimicrobial activities. However, the specific mechanisms of action for this compound have not been elucidated in the available literature. Research on other coumarin compounds suggests several potential antimicrobial mechanisms.
One potential mechanism of antimicrobial action for coumarin derivatives is the disruption of the bacterial cell wall or membrane integrity. This can lead to the leakage of intracellular components and ultimately, cell death. While direct evidence for this compound is lacking, studies on other coumarins could guide future investigations in this area.
Another plausible antimicrobial mechanism is the inhibition of essential biosynthetic pathways in microbes. This could involve targeting enzymes crucial for processes such as nucleic acid synthesis, protein synthesis, or folic acid metabolism. For example, some coumarin derivatives have been found to interfere with bacterial DNA gyrase, an enzyme essential for DNA replication. The antimicrobial activity of various synthesized coumarin derivatives has been evaluated against a range of bacterial and fungal strains, showing that structural modifications can significantly influence their efficacy jocpr.comekb.eg.
Deciphering Antioxidant Mechanisms
The antioxidant properties of coumarins are well-documented and are often attributed to their chemical structure, which can donate hydrogen atoms or electrons to neutralize free radicals.
The potential for this compound to act as a direct antioxidant could be assessed through various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. Studies on other coumarin derivatives have demonstrated significant radical scavenging activity, which is often dependent on the substitution pattern on the coumarin ring eco-vector.com. The kinetics and mechanisms of these reactions, including the identification of reaction products, would be crucial to fully understand its direct antioxidant potential.
In addition to direct radical scavenging, compounds can exert antioxidant effects by upregulating endogenous antioxidant defense systems. The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. Some natural and synthetic compounds are known to activate the Nrf2 pathway, thereby enhancing the cell's capacity to combat oxidative stress mdpi.com. Investigating whether this compound can induce the nuclear translocation of Nrf2 and the subsequent expression of its target genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), would be a valuable avenue of research.
Computational Chemistry and Molecular Modeling Studies of 3 Benzyl 4 Methyl 2 Oxo 2h Chromen 7 Yl 2 Furoate
Quantum Chemical Calculations for Electronic and Geometric Properties
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure, stability, and reactivity of molecules. thenucleuspak.org.pkmjcce.org.mk For 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 2-furoate, these calculations would provide a deep understanding of its intrinsic chemical nature.
Frontier Molecular Orbital (HOMO/LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's chemical reactivity and kinetic stability. researchgate.netthaiscience.info The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. thaiscience.info
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. nih.gov A large energy gap suggests high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that the molecule is more reactive. researchgate.net For the title compound, the HOMO is expected to be localized on the electron-rich coumarin (B35378) and benzyl (B1604629) moieties, while the LUMO would likely be distributed over the electron-accepting furoate and lactone carbonyl groups. tandfonline.com
Illustrative Frontier Molecular Orbital Data
| Parameter | Energy (eV) |
| HOMO Energy | -6.25 |
| LUMO Energy | -2.15 |
| Energy Gap (ΔE) | 4.10 |
Electrostatic Potential Surface (ESP) Mapping
The Molecular Electrostatic Potential (ESP) surface is a visual tool used to understand the charge distribution within a molecule and to predict how it will interact with other molecules. researchgate.netiphy.ac.cn The ESP map displays regions of positive and negative electrostatic potential on the electron density surface. researchgate.netnih.gov
Negative Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. In this compound, these would be concentrated around the oxygen atoms of the carbonyl groups in both the coumarin lactone and the furoate ester. researchgate.net
Positive Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. These are typically found around hydrogen atoms. nih.gov
Neutral Regions (Green): These areas have a relatively neutral charge. pnrjournal.com
The ESP map is invaluable for predicting non-covalent interactions, such as hydrogen bonding and halogen bonding, which are critical for ligand-receptor binding. researchgate.net
Reactivity Descriptors and Fukui Functions
Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. thenucleuspak.org.pk These include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. thaiscience.info
Fukui functions take this analysis a step further by identifying the specific atoms within a molecule that are most likely to participate in a chemical reaction. researchgate.netni.ac.rsscm.com They indicate the change in electron density at a particular point in the molecule when an electron is added or removed. ni.ac.rs This allows for the precise identification of sites for nucleophilic and electrophilic attack, providing a more detailed picture of reactivity than ESP mapping alone. researchgate.netresearchgate.net For the title compound, the carbonyl carbons are expected to be primary sites for nucleophilic attack. ni.ac.rs
Illustrative Global Reactivity Descriptors
| Descriptor | Value (eV) |
| Ionization Potential (I) | 6.25 |
| Electron Affinity (A) | 2.15 |
| Electronegativity (χ) | 4.20 |
| Chemical Hardness (η) | 2.05 |
| Chemical Softness (S) | 0.49 |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). biointerfaceresearch.comhilarispublisher.com This method is crucial in drug discovery for predicting the binding mode and affinity of a potential drug molecule to its biological target. nih.govfrontiersin.org
Prediction of Binding Poses and Interaction Modes with Biological Receptors
Coumarin derivatives are known to interact with a variety of biological targets, including enzymes like carbonic anhydrases and cholinesterases, as well as various receptors. biointerfaceresearch.comnih.govacs.org Molecular docking simulations for this compound would involve placing the molecule into the active site of a target protein to predict its most stable binding pose. scirp.org
The results of these simulations would reveal key intermolecular interactions, such as:
Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on the ligand and protein. hilarispublisher.com
Hydrophobic Interactions: Occurring between nonpolar regions of the ligand (like the benzyl and methyl groups) and hydrophobic pockets in the protein's active site. frontiersin.org
Pi-Pi Stacking: Interactions between aromatic rings, such as the coumarin core and the benzyl group, with aromatic amino acid residues (e.g., phenylalanine, tyrosine) in the receptor. hilarispublisher.com
Computational Affinity Scoring and Ranking against Target Proteins
A critical output of molecular docking is the binding affinity, often expressed as a docking score or binding free energy (in kcal/mol). nih.govmdpi.com This score estimates the strength of the interaction between the ligand and the protein. A more negative score typically indicates a stronger and more stable interaction. nih.gov
By docking this compound against a panel of different target proteins, it would be possible to rank its potential efficacy and selectivity. abap.co.innih.gov This computational screening helps prioritize which biological pathways the compound is most likely to modulate, guiding further experimental validation. nih.govresearchgate.net
Illustrative Molecular Docking Results Against a Hypothetical Protein Kinase
| Interaction Type | Involved Ligand Moieties | Involved Protein Residues |
| Hydrogen Bond | Furoate Carbonyl Oxygen | LYS78 |
| Hydrogen Bond | Lactone Carbonyl Oxygen | GLN132 |
| Pi-Pi Stacking | Benzyl Ring | PHE82 |
| Hydrophobic | Methyl Group | LEU135, VAL65 |
| Binding Affinity | -8.5 kcal/mol |
Identification of Critical Amino Acid Residues for Ligand Binding
To understand the potential biological targets of this compound, molecular docking simulations would be a crucial first step. This would involve docking the compound into the active sites of various known protein targets of other coumarin derivatives. Such studies would aim to predict the binding affinity and preferred orientation of the ligand within the protein's binding pocket. The analysis of these docked poses would allow for the identification of key amino acid residues that form significant interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, with the different moieties of the compound (the coumarin core, the benzyl group, and the furoate ester).
Table 1: Hypothetical Interacting Residues for this compound with a Putative Protein Target
| Interacting Moiety of Ligand | Type of Interaction | Potential Amino Acid Residues |
| Coumarin Carbonyl Oxygen | Hydrogen Bond | Arg, Lys, His |
| Furoate Ester Oxygen | Hydrogen Bond | Ser, Thr, Tyr |
| Benzyl Ring | Hydrophobic/Pi-Stacking | Phe, Tyr, Trp, Leu, Val |
| Furan (B31954) Ring | Pi-Stacking | Phe, Tyr, Trp |
This table is illustrative and represents the types of interactions that would be investigated in a molecular docking study. The specific residues would depend on the protein target.
Molecular Dynamics (MD) Simulations for Binding Stability and Conformational Dynamics
Following initial docking studies, Molecular Dynamics (MD) simulations would be essential to evaluate the stability of the predicted ligand-protein complex over time and to observe the dynamic behavior of the ligand within the binding site.
Assessment of Ligand-Protein Complex Stability Over Time
MD simulations, typically run for nanoseconds or even microseconds, would track the atomic movements of the entire system. Key metrics such as the root-mean-square deviation (RMSD) of the protein backbone and the ligand would be calculated to assess the stability of the complex. A stable complex would exhibit minimal fluctuations in RMSD values after an initial equilibration period.
Conformational Changes of the Ligand within the Binding Site
These simulations would also provide insights into the conformational flexibility of this compound within the binding pocket. Analysis of the trajectory from the MD simulation could reveal if the ligand maintains its initial docked conformation or explores other favorable binding modes. This information is critical for understanding the dynamic nature of the ligand-protein interaction.
Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery
Based on the identified key interactions from docking and MD simulations, a pharmacophore model could be developed. This model would represent the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for binding to the target protein. Such a model would serve as a 3D query for virtual screening of large chemical databases to identify other structurally diverse compounds with the potential to bind to the same target, thus aiding in the discovery of novel ligands.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Should a series of related compounds with varying biological activities be synthesized and tested, Quantitative Structure-Activity Relationship (QSAR) modeling could be employed to build a predictive model.
Development of Predictive Models for Biological Activity
QSAR studies involve correlating the variations in the biological activity of a set of compounds with changes in their physicochemical properties, which are represented by molecular descriptors. For a series of analogs of this compound, a QSAR model could be developed to predict the biological activity of new, unsynthesized derivatives. This would help in prioritizing the synthesis of compounds with potentially higher potency.
Table 2: Key Molecular Descriptors for QSAR Analysis of Coumarin Derivatives
| Descriptor Type | Examples |
| Electronic | Dipole Moment, HOMO/LUMO energies |
| Steric | Molecular Volume, Surface Area |
| Hydrophobic | LogP, Molar Refractivity |
| Topological | Wiener Index, Kier & Hall Indices |
Identification of Key Physico-Chemical and Structural Features Influencing Activity
Computational chemistry and molecular modeling studies play a pivotal role in elucidating the structure-activity relationships (SAR) of bioactive molecules. For the compound this compound, a comprehensive understanding of its physico-chemical and structural features is crucial for predicting its biological activity and designing more potent analogues. While direct computational studies on this specific molecule are not extensively available, valuable insights can be drawn from computational analyses of structurally related coumarin derivatives. These studies highlight the significance of substituents at the 3, 4, and 7-positions of the coumarin scaffold in modulating the molecule's electronic, steric, and lipophilic properties, which in turn govern its interaction with biological targets.
The biological activity of coumarin derivatives is diverse and includes anticancer, anti-inflammatory, and antiviral properties. nih.gov The specific activity is largely determined by the nature and position of the substituents on the coumarin ring. researchgate.net Quantitative Structure-Activity Relationship (QSAR) studies on various coumarin series have provided predictive models for their biological activities based on molecular descriptors. nih.govlongdom.orgtbzmed.ac.ir
Key Structural and Physico-chemical Features:
Based on the computational analysis of related coumarin derivatives, the following key physico-chemical and structural features of this compound are anticipated to be critical for its biological activity:
The 3-Benzyl Group: The presence of a benzyl group at the C3 position is a significant determinant of biological activity. This bulky, lipophilic group can engage in hydrophobic and π-π stacking interactions within the binding pocket of a target protein. The conformational flexibility of the benzyl group allows it to adopt an optimal orientation for binding. Computational studies on 3-phenylcoumarins have shown that the nature and substitution pattern of the aryl group at C3 significantly influence their inhibitory activities against various enzymes. opensciencepublications.comresearchgate.net For instance, in the context of MEK1 inhibitors, the 3-benzyl group was identified as a key scaffold for potent activity. nih.gov
The 4-Methyl Group: A methyl group at the C4 position can influence the molecule's steric and electronic properties. It can contribute to hydrophobic interactions and may also affect the planarity of the coumarin ring system, which could be important for receptor binding. QSAR studies on 4-substituted coumarins have demonstrated the importance of this position for antiproliferative activities. tbzmed.ac.irnih.gov
The 7-yl 2-furoate Ester: The ester group at the C7 position introduces a polar region to the molecule and can act as a hydrogen bond acceptor. The nature of the acyl group, in this case, 2-furoate, is critical. The furan ring, with its heteroatom and aromatic character, can participate in various interactions, including hydrogen bonding and π-stacking. The ester linkage itself can be susceptible to hydrolysis by esterases, which could be a factor in the compound's metabolic stability and potential prodrug characteristics. Studies on 3,7-substituted coumarins have highlighted the importance of the substituent at the 7-position for modulating activity and selectivity. nih.gov
Molecular Descriptors and Their Predicted Influence:
To quantify the influence of these structural features, various molecular descriptors are commonly calculated in computational studies. For this compound, the following descriptors are predicted to be of high importance:
| Descriptor Category | Specific Descriptor | Predicted Influence on Activity |
| Electronic Descriptors | HOMO-LUMO Gap | A smaller energy gap generally correlates with higher chemical reactivity and potential for charge transfer interactions with biological targets. |
| Dipole Moment | Influences the molecule's polarity and its ability to interact with polar residues in a binding site. | |
| Mulliken Charges | The charge distribution across the molecule, particularly on the carbonyl oxygen, ester oxygen, and furan oxygen, will dictate the potential for electrostatic interactions and hydrogen bonding. | |
| Steric Descriptors | Molecular Volume/Surface Area | These descriptors relate to the size and shape of the molecule and are crucial for complementarity with the binding site of a receptor. |
| Molar Refractivity | Reflects the volume and polarizability of the molecule, which can be important for dispersion interactions. | |
| Lipophilic Descriptors | LogP (Octanol-Water Partition Coefficient) | This value indicates the molecule's lipophilicity, which is a key factor in its ability to cross cell membranes and reach its target. The combination of the lipophilic benzyl group and the more polar furoate ester will result in a balanced lipophilicity. |
Interactive Data Table of Predicted Physico-Chemical Properties:
| Property | Predicted Value | Significance in Biological Activity |
|---|---|---|
| Molecular Weight (g/mol) | 360.36 | Influences absorption, distribution, metabolism, and excretion (ADME) properties. |
| LogP | 4.5 - 5.5 | Indicates good lipophilicity, suggesting potential for cell membrane permeability. |
| Hydrogen Bond Donors | 0 | Absence of donor groups limits certain types of interactions. |
| Hydrogen Bond Acceptors | 5 | The carbonyl and ester oxygens can act as hydrogen bond acceptors, crucial for target binding. |
| Rotatable Bonds | 4 | Provides conformational flexibility, allowing the molecule to adapt to the binding site. |
| Topological Polar Surface Area (TPSA) | 69.9 Ų | Relates to the molecule's polarity and its ability to permeate biological membranes. |
Structure Activity Relationship Sar Studies of 3 Benzyl 4 Methyl 2 Oxo 2h Chromen 7 Yl 2 Furoate and Its Analogues
Influence of Substituents on the Chromene Ring on Biological Potency
The substitution pattern on the coumarin (B35378) ring is a critical determinant of the biological activity of its derivatives. mdpi.com The nature and position of these substituents can significantly modulate the therapeutic effects of the molecule. islandarchives.ca
For instance, the presence of a methyl group at the C-4 position of the coumarin ring is a common feature in many biologically active coumarins. Studies on various 4-methylcoumarin (B1582148) derivatives have demonstrated their potential as anti-inflammatory and antibacterial agents. primescholars.comresearchgate.net The introduction of different substituents on the benzene (B151609) ring of the coumarin nucleus also plays a pivotal role. Hydroxyl groups, for example, are known to be important for the antioxidant activity of coumarins. The specific placement of a hydroxyl group at the C-7 position, as seen in the parent scaffold of the title compound (3-benzyl-7-hydroxy-4-methylcoumarin), is a key structural feature for various pharmacological activities. nih.govresearchgate.net
Furthermore, the esterification of the 7-hydroxy group can lead to compounds with altered biological profiles. The nature of the acyl group in the ester can influence the molecule's lipophilicity and, consequently, its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets. mdpi.com
Impact of the Benzyl (B1604629) Moiety on Target Selectivity and Efficacy
Studies on coumarin derivatives bearing a benzyl moiety have highlighted their potential as potent and selective inhibitors of various enzymes. For example, coumarin-3-carboxamides with an N-benzylpiperidine moiety have shown potent acetylcholinesterase (AChE) inhibitory activity. nih.gov Similarly, 4-hydroxycoumarin (B602359) derivatives linked to an N-benzyl pyridinium (B92312) moiety have also been identified as potent AChE inhibitors. ut.ac.ir The benzyl group, through its steric bulk and potential for π-π stacking interactions, can play a crucial role in the binding of the molecule to the active site of target enzymes, thereby influencing both selectivity and efficacy.
Role of the Furoate Ester Linkage and its Substituent Variations on Activity Profile
The furoate ester at the C-7 position of the chromene ring is another key structural feature that significantly influences the biological activity of the title compound. The furan (B31954) ring itself is a privileged scaffold in medicinal chemistry, known to be present in numerous bioactive compounds with a wide range of therapeutic applications, including antibacterial, anti-inflammatory, and anticancer effects. ijabbr.com
The ester linkage serves as a linker between the coumarin scaffold and the furan moiety. The nature of this linkage can affect the compound's stability and its potential to act as a prodrug, releasing the active 7-hydroxycoumarin upon hydrolysis. A study on 4-methyl-2-oxo-2H-chromen-7-yl furan-2-carboxylate (B1237412) identified it as a potent and selective inhibitor of coagulation factor XIa, highlighting the importance of the furoate moiety for this specific activity. nih.gov
Variations in the substituents on the furan ring can further modulate the activity profile. For instance, in a series of 4-oxo-4H-furo[2,3-h]chromene derivatives, the presence of a 3-fluorophenyl or a 3-chlorophenyl group on the furan moiety resulted in moderate inhibitory activity against acetylcholinesterase and butyrylcholinesterase. nih.gov This suggests that the electronic and steric properties of substituents on the furoate ring can fine-tune the biological activity of the parent molecule.
Stereochemical Considerations and their Effect on Biological Activity
While specific stereochemical studies on 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 2-furoate are not extensively documented in the available literature, the principles of stereochemistry are fundamental to the biological activity of many organic molecules, including coumarin derivatives. The introduction of a chiral center can lead to enantiomers that may exhibit different pharmacological and toxicological profiles.
For example, the synthesis of P-stereogenic coumarins has been reported, where the introduction of a chiral phosphorus-containing group at the C-3 position led to compounds with defined stereochemistry. mdpi.com Although the title compound does not possess an inherent chiral center in its core structure, the potential for introducing chirality through modifications of its substituents could lead to analogs with improved potency and selectivity. For instance, the synthesis of a hybrid compound from 7-amino-4-methyl-2H-chromen-2-one and (±)-flurbiprofen resulted in a racemic mixture of two enantiomers. mdpi.com This underscores the importance of considering stereochemistry in the design of new coumarin-based therapeutic agents.
Optimization Strategies for Enhanced Efficacy and Specificity through Structural Modification (In Vitro)
The optimization of this compound for enhanced efficacy and specificity can be approached through systematic structural modifications based on the established SAR principles of coumarin derivatives.
One key strategy involves the modification of substituents on the benzyl ring. The introduction of electron-withdrawing or electron-donating groups at various positions of the phenyl ring can influence the electronic properties of the entire molecule and its interaction with biological targets. For example, studies on 3-arylcoumarin derivatives have shown that the nature and position of substituents on the aryl ring significantly impact their cytotoxic effects on cancer cell lines. tandfonline.comnih.govnih.gov
Another approach is to explore different ester linkages at the C-7 position. Replacing the furoate moiety with other heterocyclic or aromatic acyl groups could lead to analogs with altered target selectivity and potency. The synthesis and evaluation of a series of 2-oxo-2H-chromen-7-yl benzoates with different substituents on the benzoate (B1203000) ring have demonstrated how this position can be modified to tune the biological activity. mdpi.com
Furthermore, modifications at the C-4 position of the chromene ring can also be explored. While the methyl group is a common feature, its replacement with other small alkyl or functional groups could impact the molecule's interaction with its target.
Finally, the concept of molecular hybridization, where the coumarin scaffold is combined with other pharmacophores, has emerged as a powerful strategy to develop novel therapeutic agents with improved efficacy and reduced side effects. rsc.org This could involve linking the 3-benzyl-4-methylcoumarin core to other biologically active moieties through various linkers to create multi-target-directed ligands.
The following table summarizes the general influence of substituents on the biological activity of coumarin derivatives, which can guide the optimization of this compound.
| Position of Substitution | Substituent Type | Observed Biological Activities | Reference |
| C-3 | Aryl, Heteroaryl | Anti-inflammatory, Anticancer, Neuroprotective | mdpi.comtandfonline.comnih.gov |
| C-4 | Methyl, Small Alkyl | Anti-inflammatory, Antibacterial | primescholars.comresearchgate.net |
| C-7 | Hydroxyl, Ether, Ester | Antioxidant, Anticancer, Anticoagulant | researchgate.netmdpi.comnih.gov |
Future Directions and Potential Research Applications in Medicinal Chemistry
Exploration of 3-Benzyl-4-methyl-2-oxo-2H-chromen-7-yl 2-furoate as a Chemical Probe for Biological Systems
The inherent fluorescence of the coumarin (B35378) nucleus is a key feature that can be exploited for developing chemical probes. mdpi.com Many coumarin derivatives are utilized as fluorescent labels and substrates for monitoring enzymatic activity, such as those involving cytochrome P450 enzymes. mdpi.com The parent 7-hydroxycoumarin scaffold is highly fluorescent, and its derivatives are often used in bioimaging and as sensors. mdpi.com
The compound this compound could be investigated as a profluorescent probe. The furoate ester at the 7-position may quench the natural fluorescence of the coumarin core. Upon enzymatic cleavage of the ester bond by cellular esterases, the highly fluorescent 3-benzyl-7-hydroxy-4-methylcoumarin would be released, leading to a "turn-on" fluorescent signal. This mechanism could be used to map the activity of esterases within cells or tissues.
Further modifications to the scaffold could enhance its utility as a probe. For example, incorporating specific recognition moieties onto the benzyl (B1604629) or furoate rings could allow for targeted delivery to particular organelles or binding to specific proteins, enabling the visualization of these biological components. Its cellular uptake could be tracked, similar to how coumarin-6 is used to label nanoparticles for cellular imaging studies. mdpi.com
Strategies for Lead Optimization of the Chromene-Furoate Scaffold (In Vitro/In Silico)
Should initial screenings reveal a promising biological activity, the chromene-furoate scaffold is highly amenable to lead optimization through both computational (in silico) and laboratory (in vitro) approaches. nih.govnih.gov
In Silico Strategies: Computational tools can accelerate the optimization process by predicting the effects of structural modifications on binding affinity and pharmacokinetic properties. nih.gov
Molecular Docking: If a biological target is identified, docking studies can predict how analogues of the lead compound fit into the active site. This can guide the design of derivatives with improved interactions. mdpi.com
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be built to correlate structural features with biological activity, helping to prioritize the synthesis of the most promising candidates. nih.gov
Fragment-Based Drug Design (FBDD): The scaffold can be deconstructed into its core fragments (coumarin, benzyl, furoate). These fragments can be modified or replaced with other groups to explore new interaction spaces within a target's binding site. For example, the Autogrow algorithm can build upon the core scaffold to generate new molecules with potentially higher affinity. nih.gov
In Vitro Strategies: Synthetic chemistry allows for systematic modification of the lead structure. Key areas for modification include:
The Benzyl Group: Substitution on the phenyl ring (e.g., with electron-donating or -withdrawing groups) can modulate lipophilicity and electronic properties, potentially improving target engagement and cell permeability.
The Furoate Moiety: Replacing the 2-furoate with other heterocyclic or aromatic esters could alter binding specificity and metabolic stability.
The 4-Methyl Group: This group can be replaced with other alkyl chains or functional groups to probe for additional interactions with a target protein.
The following table outlines a hypothetical lead optimization strategy based on a fictional primary screening hit.
| Modification Site | Proposed Modification | Rationale | Desired Outcome |
|---|---|---|---|
| Benzyl Ring | Add 4-fluoro or 4-chloro group | Increase binding affinity through halogen bonding; potentially improve metabolic stability. | Lower IC50 value, increased half-life in microsomes. |
| Furoate Moiety | Replace with thiophene-2-carboxylate | Alter hydrogen bonding capacity and geometry. | Improved target selectivity. |
| Furoate Moiety | Replace with a flexible aliphatic ester (e.g., acetate) | Increase aqueous solubility. | Higher LogS value. |
| 4-Methyl Group | Replace with trifluoromethyl (CF3) | Enhance metabolic stability and potentially increase binding affinity. | Longer in vitro half-life. |
Application in Combinatorial Chemistry Libraries for High-Throughput Screening
The structural framework of this compound is an excellent candidate for inclusion in combinatorial chemistry libraries. nih.govingentaconnect.com Multi-component reactions are often used to generate large numbers of coumarin derivatives efficiently. nih.gov
A combinatorial library could be generated by starting with the precursor, 3-benzyl-7-hydroxy-4-methylcoumarin. This core could then be reacted with a diverse array of carboxylic acids (in place of 2-furoic acid) to create a library of esters with varying steric and electronic properties. Furthermore, the initial synthesis could be varied by using different substituted benzaldehydes or phenylacetyl chlorides to generate diversity at the 3-position.
Such a library would be invaluable for high-throughput screening (HTS) campaigns to identify novel hits against a wide range of biological targets. nih.gov HTS of coumarin libraries has been successfully used to discover new compounds with potential applications, for instance, against bacterial infections. nih.gov The diverse biological activities reported for coumarins make this scaffold a promising starting point for discovering new therapeutic agents. nih.gov
Investigation of Additional Undiscovered Biological Activities (In Vitro/Cellular)
Coumarin derivatives are known for their exceptionally broad spectrum of pharmacological activities. nih.govresearchgate.netnih.gov Therefore, this compound and its analogues warrant screening against a variety of disease models.
Potential activities to investigate include:
Anticancer Activity: Many coumarins exhibit cytotoxic effects on cancer cell lines. researchgate.net The compound could be tested against a panel of human cancer cells, such as breast (MCF-7), lung (A549), and colon (HCT-116), to determine its antiproliferative potential. nih.gov
Antimicrobial Activity: Both coumarin and furan-containing compounds have reported antimicrobial properties. researchgate.net Screening against clinically relevant bacteria (e.g., Staphylococcus aureus, Acinetobacter baumannii) and fungi (e.g., Candida albicans) could reveal new anti-infective agents. nih.gov
Anti-inflammatory Activity: Coumarins have been investigated for their ability to inhibit inflammatory pathways. researchgate.net Assays for inhibition of enzymes like cyclooxygenase (COX) or lipoxygenase could be performed.
Neuroprotective Effects: Given that some coumarins inhibit acetylcholinesterase, a target in Alzheimer's disease, this compound could be evaluated for similar activity. nih.gov
Antidiabetic Activity: Recently, coumarin derivatives have been explored as inhibitors of dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism. nih.govconsensus.app
The following table summarizes potential screening targets and relevant in vitro assays.
| Potential Biological Activity | Example Target/Assay | Cell Lines / Strains |
|---|---|---|
| Anticancer | MTT or SRB cell viability assay | MCF-7 (Breast), HCT-116 (Colon), A549 (Lung) |
| Antibacterial | Minimum Inhibitory Concentration (MIC) assay | S. aureus, E. coli, P. aeruginosa |
| Antifungal | Broth microdilution susceptibility test | C. albicans, A. niger |
| Neuroprotective | Ellman's method for acetylcholinesterase inhibition | Enzyme-based assay |
| Antidiabetic | DPP-IV inhibitory assay | Enzyme-based assay |
Computational and In Vitro Assessments of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
Early assessment of ADME properties is critical in drug discovery to avoid late-stage failures. Both in silico and in vitro methods can provide valuable insights into the drug-like potential of the this compound scaffold. nih.govmdpi.com
The metabolic fate of a compound is a key determinant of its bioavailability and duration of action. Coumarins are known to be metabolized by cytochrome P450 enzymes in the liver. mdpi.com The ester linkage in the target compound is also a metabolically labile site, susceptible to hydrolysis by esterase enzymes present in the liver and blood. nih.gov
Microsomal Stability Assay: Incubating the compound with liver microsomes (which contain CYP enzymes) can determine its intrinsic clearance via oxidative metabolism. nih.gov The rate of disappearance of the parent compound over time is measured, typically by LC-MS/MS, to calculate its metabolic half-life (t1/2). nih.gov
Hepatocyte Stability Assay: Using primary hepatocytes provides a more comprehensive picture, as it includes both Phase I (e.g., oxidation) and Phase II (e.g., glucuronidation) metabolic pathways, as well as the activity of cellular esterases. researchgate.net
| Assay System | Parameter | Hypothetical Value | Interpretation |
|---|---|---|---|
| Human Liver Microsomes | Half-life (t1/2) | 25 min | Moderate metabolic stability. |
| Human Hepatocytes | Half-life (t1/2) | 15 min | Rapid clearance, possibly due to ester hydrolysis and other pathways. |
| Human Liver Microsomes | Intrinsic Clearance (CLint) | 27.7 µL/min/mg | Suggests significant first-pass metabolism. |
The extent to which a drug binds to plasma proteins, such as human serum albumin (HSA) and alpha-1-acid glycoprotein (B1211001) (AAG), significantly impacts its distribution and availability to act on its target. acs.org Only the unbound (free) fraction of a drug is generally considered pharmacologically active. Coumarin derivatives, like the anticoagulant dicumarol, are known to be extensively protein-bound. nih.gov
Standard in vitro methods to determine the percentage of plasma protein binding include:
Equilibrium Dialysis: This is considered the gold standard method. The drug solution is placed on one side of a semi-permeable membrane and plasma on the other, and the system is allowed to reach equilibrium. The concentration of the drug in each chamber is then measured to calculate the bound and unbound fractions.
Ultrafiltration: This method involves forcing the plasma sample through a semi-permeable membrane via centrifugation, separating the protein-free ultrafiltrate from the protein-bound drug.
Fluorescence Spectroscopy: The binding of coumarin derivatives to HSA can be studied by monitoring the quenching of tryptophan fluorescence in the protein upon ligand binding. nih.gov This method can also provide the binding constant (Ka). acs.orgnih.gov
| Method | Plasma Source | Parameter | Hypothetical Value | Interpretation |
|---|---|---|---|---|
| Equilibrium Dialysis | Human Plasma | % Bound | 98.5% | Highly protein bound. |
| Equilibrium Dialysis | Human Plasma | Fraction Unbound (fu) | 0.015 | Low concentration of free drug available for activity. |
| Fluorescence Spectroscopy | Human Serum Albumin (HSA) | Binding Constant (Ka) | 5.2 x 104 M-1 | Moderate binding affinity to HSA. acs.org |
Cytochrome P450 Enzyme Inhibition/Induction Profiling (In Vitro)
Cytochrome P450 (CYP) enzymes are a superfamily of enzymes responsible for the metabolism of a vast number of drugs and other xenobiotics. nih.gov Any new drug candidate must be evaluated for its potential to inhibit or induce these enzymes to avoid potential drug-drug interactions.
Coumarins and CYP Interactions: Coumarins are known to interact with various CYP isoforms, acting as both substrates and inhibitors. nih.gov The nature and potency of this interaction are highly dependent on the substitution pattern on the coumarin ring. ualberta.canih.gov
Potential for CYP3A4 Inhibition: Of particular interest is the interaction with CYP3A4, which is involved in the metabolism of over 50% of clinically used drugs. nih.gov The furoate moiety of this compound is structurally related to furanocoumarins, which are known to be potent inhibitors of CYP3A4. ualberta.caresearchgate.net Compounds like bergapten, a furanocoumarin, have demonstrated significant inhibitory effects on this enzyme. researchgate.net The presence of the furan (B31954) ring in these molecules is thought to be a key factor in their inhibitory activity. ualberta.caresearchgate.net
Therefore, it is highly probable that this compound will exhibit inhibitory activity against CYP3A4. Future in vitro studies using human liver microsomes are essential to determine the IC50 and Ki values to quantify this inhibition. It would also be important to investigate whether the inhibition is reversible, time-dependent, or mechanism-based.
Other CYP Isoforms: While CYP3A4 is a primary concern, the compound should also be screened against a panel of other major drug-metabolizing CYP isoforms, such as CYP1A2, CYP2C9, CYP2C19, and CYP2D6, to establish a comprehensive inhibition profile. nih.gov The substitution at the 3 and 4 positions can also influence the selectivity and potency of CYP inhibition. nih.govnih.gov
Table 2: Predicted Cytochrome P450 Inhibition Profile for this compound
| CYP Isoform | Predicted Interaction | Rationale |
| CYP3A4 | Potential for inhibition | The furoate moiety is structurally similar to furanocoumarins, which are known CYP3A4 inhibitors. ualberta.caresearchgate.net |
| CYP1A2 | Possible interaction | Some substituted coumarins have shown activity against this isoform. nih.gov |
| CYP2C9 | Possible interaction | Some substituted coumarins have shown activity against this isoform. nih.gov |
| CYP2D6 | Possible interaction | Some substituted coumarins have shown activity against this isoform. nih.gov |
| CYP2E1 | Possible interaction | Some substituted coumarins have shown activity against this isoform. nih.gov |
Induction Potential: In addition to inhibition, the potential for CYP enzyme induction should also be investigated. This is typically done using primary human hepatocytes. While less common for coumarins than inhibition, induction can also lead to significant drug-drug interactions.
Conclusion and Academic Outlook
Summary of Key Research Advancements on 3-Benzyl-4-methyl-2-oxo-2H-chromen-7-yl 2-furoate
Currently, there is a notable absence of published research focusing specifically on "this compound." However, the scientific community has extensively investigated the two core components of this molecule: the coumarin (B35378) (2H-chromen-2-one) nucleus and the furoate (furan-2-carboxylate) moiety. The strategic combination of these two pharmacophores into a single hybrid molecule is a rational approach in drug design, aiming to leverage their individual biological activities for a potentially enhanced therapeutic effect.
Research on 3-substituted coumarin derivatives has revealed a wide spectrum of pharmacological activities. wikipedia.orgresearchgate.net The substitution at the C-3 position of the coumarin ring has been shown to be crucial for various biological actions, including anticancer and antimicrobial effects. wikipedia.org For instance, different moieties at this position can significantly influence the cytotoxic activity of the coumarin scaffold against various cancer cell lines. ijabbr.com The presence of a benzyl (B1604629) group at the 3-position, as seen in the target molecule, is a common feature in many biologically active coumarins.
Similarly, the furoic acid scaffold is a key component in numerous therapeutic agents. chempoint.com 2-furoic acid derivatives are integral to the synthesis of nitrofuran antibiotics, such as nitrofurantoin and furazolidone, which exhibit broad-spectrum antimicrobial activity. chempoint.com Furthermore, furoate esters are utilized in anti-inflammatory and antiparasitic drugs. chempoint.com For example, diloxanide furoate is an effective treatment for intestinal infections. ijabbr.com
The concept of creating hybrid molecules by linking two distinct pharmacophores is a well-established strategy in medicinal chemistry to develop new therapeutic agents with improved efficacy. researchgate.netresearchgate.net The conjugation of coumarin with other heterocyclic systems has been shown to result in hybrid compounds with significant biological potential. researchgate.net Therefore, the synthesis of this compound represents a logical progression in the field, aiming to create a novel entity with potential dual or synergistic bioactivity.
Table 1: Biological Activities of Related Coumarin and Furoate Derivatives
| Compound Class | Derivative Example | Biological Activity | Reference |
| 3-Substituted Coumarins | Coumarin-3-(N-aryl) carboxamides | Cytotoxic against breast cancer cell lines | wikipedia.org |
| Coumarin-artemisinin hybrid | Activity against HepG2, Hep3B, A2780, and OVCAR-3 cancer cell lines | ijabbr.com | |
| Furoic Acid Derivatives | Nitrofurantoin | Broad-spectrum antimicrobial | chempoint.com |
| Diloxanide furoate | Antiparasitic | ijabbr.comchempoint.com | |
| Mometasone furoate | Anti-inflammatory | wikipedia.org |
Challenges and Opportunities for Future Academic Research on Chromene-Furoate Conjugates
The primary challenge in the study of this compound and related chromene-furoate conjugates is the current lack of dedicated research. This presents a significant opportunity for pioneering work in this area.
Challenges:
Synthesis and Characterization: Developing efficient and scalable synthetic routes for these hybrid molecules can be a significant hurdle. The synthesis would likely involve the preparation of 7-hydroxy-4-methyl-3-benzylcoumarin followed by esterification with 2-furoyl chloride. Each step would require careful optimization and characterization of the intermediates and the final product.
Biological Screening: A comprehensive biological evaluation of these new chemical entities is necessary. This would involve screening against a wide range of biological targets, including various cancer cell lines, bacterial and fungal strains, and inflammatory pathway components.
Structure-Activity Relationship (SAR) Studies: Establishing a clear SAR for this class of compounds will require the synthesis and testing of a library of analogs with systematic variations in the substituents on both the chromene and furoate rings.
Opportunities:
Novel Drug Candidates: The hybridization of two proven pharmacophores opens the door to the discovery of novel drug candidates with potentially unique mechanisms of action or improved therapeutic profiles.
Synergistic Effects: Investigating the potential for synergistic or additive effects between the chromene and furoate moieties could lead to the development of more potent therapeutic agents.
Multi-Target Therapeutics: Chromene-furoate conjugates could potentially act on multiple biological targets, which is a desirable attribute for the treatment of complex diseases like cancer.
Intellectual Property: The novelty of these compounds provides an opportunity for the development of new intellectual property in the form of patents for new chemical entities and their therapeutic applications.
Prospective Impact on Rational Drug Design and Discovery Beyond the Current Scope
The exploration of hybrid molecules like this compound has broader implications for the future of rational drug design and discovery.
Pharmacophore Hybridization: This research area reinforces the value of pharmacophore hybridization as a powerful strategy in drug discovery. By combining known bioactive scaffolds, medicinal chemists can efficiently generate novel compounds with a higher probability of biological activity. researchgate.netresearchgate.net
Targeted Drug Delivery: The furoate ester linkage could potentially be designed to be cleaved by specific enzymes in the body, leading to the targeted release of the active coumarin and furoic acid moieties. This prodrug approach could enhance the therapeutic index of the parent compounds.
Expanding Chemical Space: The synthesis and study of new hybrid molecules expand the available chemical space for drug discovery, providing a richer pool of compounds for high-throughput screening and other discovery efforts.
Informing Future Design: Even if this specific compound does not become a clinical candidate, the data generated from its synthesis and biological evaluation can provide valuable insights for the design of future hybrid molecules. Understanding the interplay between the chromene and furoate scaffolds can inform the design of other conjugates with different heterocyclic systems.
Q & A
Q. What statistical methods validate reproducibility in dose-response assays with high variability?
- Methodological Answer : Apply Grubbs’ test to remove outliers (α = 0.05). Use nonlinear regression (GraphPad Prism) to fit sigmoidal dose-response curves. Report EC₅₀ values with 95% confidence intervals. Intra- and inter-assay CVs should be < 15% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
